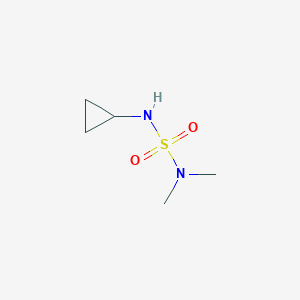![molecular formula C4H9F2NO B1427620 2-[(2,2-Difluoroethyl)amino]ethan-1-ol CAS No. 505-06-6](/img/structure/B1427620.png)
2-[(2,2-Difluoroethyl)amino]ethan-1-ol
Übersicht
Beschreibung
“2-[(2,2-Difluoroethyl)amino]ethan-1-ol” is a chemical compound with the CAS Number: 505-06-6 . It has a molecular weight of 125.12 and its IUPAC name is 2-[(2,2-difluoroethyl)amino]ethanol . The compound is stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “2-[(2,2-Difluoroethyl)amino]ethan-1-ol” is 1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis
The compound is a liquid at room temperature . It has a molecular weight of 125.12 .Wissenschaftliche Forschungsanwendungen
Environmental Toxicity and Bioaccumulation
Polyfluoroalkyl chemicals, including those with structures related to difluoroethyl groups, are persistent environmental pollutants. Their degradation can lead to perfluoroalkyl carboxylic acids and sulfonic acids, which are of concern due to their toxic profiles and potential bioaccumulation. The environmental fate, effects, and biodegradability of such compounds have been the subject of extensive research, highlighting the need for further studies on their impact and degradation pathways (Liu & Avendaño, 2013).
Biomedical Applications
Polymers based on amino acids, including those with branched or functionalized structures, are increasingly studied for their biomedical applications. These polymers are biocompatible, biodegradable, and their degradation products are metabolizable. The research in this field is focused on developing delivery systems for genes and drugs, highlighting the role of specific amino acids like lysine, glutamic acid, and aspartic acid in forming highly branched structures suitable for such applications (Thompson & Scholz, 2021).
Analytical and Biochemical Techniques
The study of amino acids, peptides, and proteins is crucial across various scientific disciplines. Novel analytical methods and techniques, such as the ninhydrin reaction, have been developed to detect, isolate, and analyze these compounds. These techniques are applied in agricultural, environmental, food, forensic, and medical sciences, among others, demonstrating the versatility and importance of amino acids in research (Friedman, 2004).
Fluorinated Compounds in Protein Design
The incorporation of fluorinated analogs of hydrophobic amino acids into proteins is an innovative approach to creating proteins with enhanced stability and novel properties. This strategy aims to exploit the unique physicochemical properties of fluorocarbons, such as chemical inertness and thermal stability, to design proteins with specific functions or improved performance (Buer & Marsh, 2012).
Safety And Hazards
The compound has been classified with the signal word “Danger” and has the following hazard statements: H226, H314, H335 . These codes correspond to specific hazards associated with the compound. For example, H226 indicates that the compound is flammable, H314 means it causes severe skin burns and eye damage, and H335 means it may cause respiratory irritation .
Eigenschaften
IUPAC Name |
2-(2,2-difluoroethylamino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3-7-1-2-8/h4,7-8H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRBDIUVNRUBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,2-Difluoroethyl)amino]ethan-1-ol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-chlorophenyl)ethyl]-6-methylpyridazin-3-amine](/img/structure/B1427542.png)



![2-chloro-5-[(4-methyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B1427549.png)

![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]propan-2-amine](/img/structure/B1427553.png)


![3-{[(2-Methoxypyridin-3-yl)formamido]methyl}benzoic acid](/img/structure/B1427558.png)

